![molecular formula C11H22O5 B14350573 2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane CAS No. 97813-92-8](/img/structure/B14350573.png)
2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane is an organic compound characterized by its unique structure, which includes a peroxy group and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane typically involves the reaction of an alkene with a peroxy acid. One common method is the epoxidation of alkenes using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (MCPBA) . The reaction is carried out in a nonaqueous solvent like chloroform, ether, acetone, or dioxane to prevent hydrolysis of the epoxide ring .
Industrial Production Methods
In industrial settings, the synthesis may involve the use of more stable peroxy acids or their derivatives, such as magnesium monoperoxyphthalate (MMPP), to ensure safety and efficiency . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the peroxy group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include MCPBA and other peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and other oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Mecanismo De Acción
The mechanism of action of 2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane involves the transfer of an oxygen atom from the peroxy group to a substrate. This process is initiated by the electrophilic oxygen atom reacting with a nucleophilic site on the substrate, leading to the formation of an epoxide or other oxidized product . The reaction proceeds through a concerted mechanism with a four-part, circular transition state .
Comparación Con Compuestos Similares
Similar Compounds
2-[(1,1-Diethoxyethyl)peroxy]prop-1-ene: Similar structure but with a propene backbone.
1,2-Diethoxyethane: Contains an ethane backbone with two ethoxy groups.
Uniqueness
2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane is unique due to its oxolane ring, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring precise control of oxidation and reduction processes .
Propiedades
Número CAS |
97813-92-8 |
|---|---|
Fórmula molecular |
C11H22O5 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-(1,1-diethoxyethylperoxy)-2-methyloxolane |
InChI |
InChI=1S/C11H22O5/c1-5-12-11(4,13-6-2)16-15-10(3)8-7-9-14-10/h5-9H2,1-4H3 |
Clave InChI |
DQZDPGCRTMJCHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(OCC)OOC1(CCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


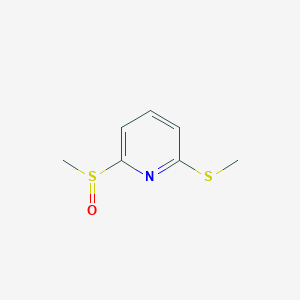
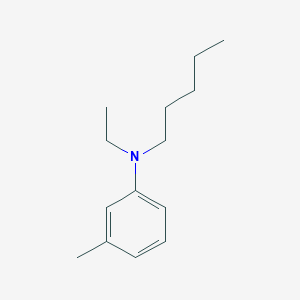

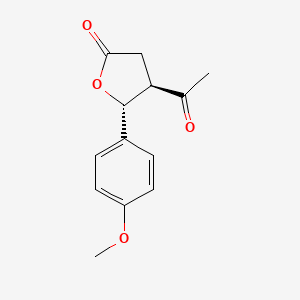
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)

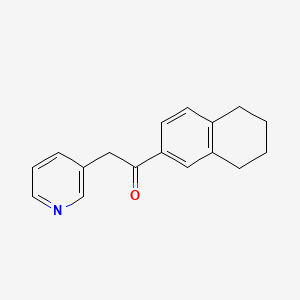
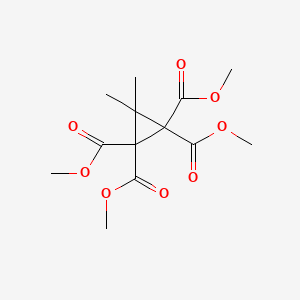

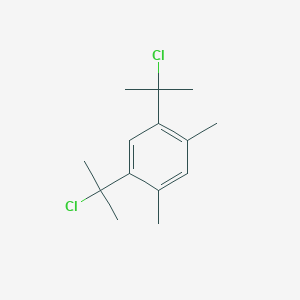
![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
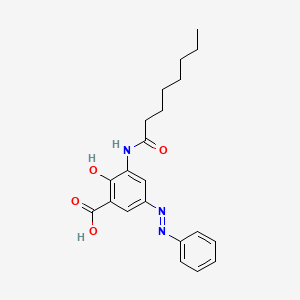
![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
